AT-121 - 2099681-31-7

AT-121

Catalog Number: EVT-3163207
CAS Number: 2099681-31-7
Molecular Formula: C24H38N4O3S
Molecular Weight: 462.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AT-121 is a dual μ-opioid and nociceptin receptor partial agonist (Kis = 16.49 and 3.67 nM, respectively). It stimulates [35S]GTPγS binding to cell membranes expressing μ-opioid or nociceptin receptors (EC50s = 19.6 and 34.7 nM, respectively). AT-121 (0.003-0.03 mg/kg) decreases capsaicin-induced thermal allodynia without increasing scratching activity in rhesus monkeys in a dose-dependent manner. It lacks reinforcing effects, a marker of abuse potential, and reduces oxycodone, but not food pellet, reinforcement in a drug self-administration assay in rhesus monkeys when administered at doses ranging from 0.3 to 10 μg/kg per injection. AT-121 (0.01 or 0.03 mg/kg) does not induce hyperalgesia, a marker of tolerance development, in rhesus monkeys.

Source and Classification

AT-121 is synthesized through rational drug design strategies aimed at creating ligands that can engage multiple receptor targets. Its classification falls under the category of opioid analgesics, specifically targeting nociceptin/orphanin FQ peptide receptors (NOP) and mu opioid receptors (MOP). This dual action is intended to enhance pain relief while reducing the risks associated with single-target opioid therapies .

Synthesis Analysis

The synthesis of AT-121 involves several key steps that utilize advanced organic chemistry techniques. While the specific synthetic route has not been disclosed in detail within the available literature, it typically includes:

  1. Receptor Structure-Guided Design: The design process is informed by structural data from receptor-ligand interactions, allowing for modifications that enhance binding affinity and selectivity.
  2. Rational Structure-Activity Relationship Exploration: This involves systematic variations in chemical structure to optimize pharmacological properties, leading to the identification of AT-121 as a promising candidate.
  3. Pharmacokinetic Studies: Initial evaluations in animal models assess stability and brain permeability, which are critical for therapeutic efficacy .
Molecular Structure Analysis

AT-121's molecular structure features a complex arrangement that allows it to interact effectively with both nociceptin and mu opioid receptors. Detailed structural data is often derived from techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, though specific structural diagrams are not provided in the available resources.

Key Structural Characteristics:

  • Bifunctionality: The molecule's design enables it to act as a partial agonist at both receptor types.
  • Binding Affinity: It has shown high potency at both NOP (EC50 = 35 nM) and MOP (EC50 = 20 nM) receptors, indicating a well-balanced interaction profile that contributes to its analgesic effects .
Chemical Reactions Analysis

The chemical reactions involving AT-121 primarily pertain to its interactions with nociceptin and mu opioid receptors. Key reactions include:

  1. Agonist Activity: Upon binding to the respective receptors, AT-121 induces conformational changes that activate intracellular signaling pathways associated with pain modulation.
  2. Antagonism Studies: The analgesic effects of AT-121 can be antagonized by specific receptor antagonists such as naltrexone (for mu receptors) and J-13397 (for nociceptin receptors), indicating its mechanism of action relies on these interactions .
Mechanism of Action

The mechanism of action for AT-121 involves its dual agonistic activity on nociceptin and mu opioid receptors. This unique profile allows it to modulate pain pathways effectively while minimizing side effects typically observed with traditional opioids.

Mechanistic Insights:

  • Nociceptin Receptor Activation: Engagement of nociceptin receptors contributes to analgesia without the reinforcement behaviors associated with mu opioid receptor activation.
  • Mu Opioid Receptor Activation: Provides effective pain relief similar to conventional opioids but without significant respiratory depression or addiction potential .
Physical and Chemical Properties Analysis

AT-121 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data is not provided but can be inferred based on structural analysis.
  • Solubility: Preliminary studies indicate favorable solubility characteristics conducive for pharmacological applications.
  • Stability: Pharmacokinetic evaluations suggest that AT-121 maintains stability in biological matrices, which is crucial for its therapeutic potential .
Applications

The primary application of AT-121 lies in its potential as an analgesic agent that could serve as an alternative to traditional opioids for managing severe pain conditions. Its unique profile makes it particularly suitable for:

  1. Pain Management: Effective for acute and chronic pain relief without the adverse effects associated with conventional opioids.
  2. Opioid Abuse Mitigation: By attenuating the reinforcing effects of other opioids like oxycodone, AT-121 could play a role in addressing the opioid crisis by providing safer alternatives for pain management .
  3. Clinical Trials: As research progresses, AT-121 is expected to enter phase III clinical trials to further evaluate its efficacy and safety in human subjects .
Pharmacological Profile of AT-121

Bifunctional Receptor Targeting: μ-Opioid (MOR) and Nociceptin (NOP) Receptor Agonism

AT-121 simultaneously engages MOR and NOP receptors—two structurally homologous yet functionally distinct G protein-coupled receptors (GPCRs) within the opioid family. This dual targeting strategy exploits the synergistic antinociceptive interactions between these receptors while leveraging NOP activation to temper MOR-mediated adverse effects [3] [10]. Unlike monofunctional opioids:

  • MOR activation by AT-121 provides potent analgesia through inhibition of nociceptive signaling in spinal and supraspinal pain pathways [5].
  • NOP co-activation attenuates reward processing via inhibition of mesolimbic dopamine release, while synergistically enhancing MOR-derived analgesia and suppressing respiratory depression pathways [1] [4] [10].

Table 1: Key Bifunctional MOR/NOP Ligands in Development [3] [5] [10]

CompoundMOR EfficacyNOP EfficacyClinical Stage
AT-121Partial agonistPartial agonistPreclinical
CebranopadolFull agonistFull agonistPhase III
BU08028Partial agonistPartial agonistPreclinical
BuprenorphinePartial agonistAntagonistMarketed

Receptor Binding Kinetics and Selectivity

AT-121 exhibits high-affinity binding at both target receptors with well-defined selectivity:

  • Affinity (Ki values):
  • NOP receptor: Ki = 3.67 ± 1.10 nM
  • MOR: Ki = 16.49 ± 2.1 nM
  • Minimal binding at KOP (Ki = 301.3 ± 35.4 nM) and DOP (Ki = 145.6 ± 25.5 nM) receptors [1] [7].
  • Competitive displacement: In radioligand binding assays, AT-121 competitively displaces reference agonists:
  • [³H]DAMGO (MOR-selective) with IC₅₀ ~19.6 nM
  • [³H]N/OFQ (NOP-selective) with IC₅₀ ~34.7 nM [1] [9].
  • Selectivity ratio: The 4.5-fold selectivity for NOP over MOR (Ki ratio: NOP/MOR = 0.22) positions AT-121 within the optimal window for bifunctional activity without NOP-mediated sedation [3] [9].

Table 2: Binding Affinities of AT-121 at Opioid Receptors [1] [7] [9]

ReceptorKi (nM)Control AgonistControl Ki (nM)
NOP3.67 ± 1.10N/OFQ0.08 ± 0.03
MOR16.49 ± 2.1DAMGO2.96 ± 0.54
KOP301.3 ± 35.4U69,5931.05 ± 0.02
DOP145.6 ± 25.5DPDPE1.11 ± 0.07

Functional Efficacy: Partial Agonism at MOR and NOP Receptors

AT-121’s functional profile is characterized by balanced partial agonism at both receptors, a key determinant of its improved therapeutic window:

  • G protein signaling: In [³⁵S]GTPγS binding assays:
  • At MOR: 41.1% stimulation (EC₅₀ = 34.7 nM) vs. full agonist DAMGO
  • At NOP: 14.2% stimulation (EC₅₀ = 19.6 nM) vs. full agonist N/OFQ [1] [9].
  • Low receptor phosphorylation: Unlike full agonists (e.g., morphine, cebranopadol), AT-121 induces minimal phosphorylation at MOR residues T370, S375, T376, and T379—a biochemical signature correlating with reduced β-arrestin recruitment and downstream side effects [9].
  • GIRK channel activation: AT-121 shows attenuated G protein-gated potassium current activation (40–60% of maximal response) at both receptors, consistent with partial efficacy [9].

This partial agonism prevents receptor overstimulation, thereby limiting cellular adaptations that drive tolerance and dependence [3] [10].

Comparative Analysis with Monofunctional Opioid Agonists

AT-121’s bifunctional mechanism confers distinct advantages over classical opioids:

  • Potency vs. morphine:
  • In primate tail-withdrawal assays, AT-121 (0.01–0.03 mg/kg, s.c.) achieves analgesia equivalent to morphine at 100-fold lower doses [1] [4].
  • Unlike morphine, AT-121 maintains efficacy over repeated administration without inducing hyperalgesia [1] [8].
  • Reinforcement liability:
  • AT-121 suppresses self-administration of oxycodone in primates and lacks intrinsic reward properties in conditioned place preference assays [1] [4].
  • Contrasts sharply with MOR-selective agonists (e.g., fentanyl, TRV130) that exhibit robust abuse potential [1] [10].
  • Cellular signaling:
  • Full MOR agonists (e.g., cebranopadol) induce extensive receptor phosphorylation (>80% of maximal response), correlating with respiratory depression and constipation.
  • AT-121’s negligible phosphorylation profile underpins its absence of these effects [9] [10].

Table 3: Functional Comparison of AT-121 with Reference Agonists [1] [4] [9]

ParameterAT-121MorphineCebranopadolN/OFQ
MOR efficacy (%)41.1 (Partial)100 (Full)89–100 (Full)Not applicable
NOP efficacy (%)14.2 (Partial)None103 (Full)100 (Full)
MOR phosphorylationMinimalExtensiveExtensiveNone
Analgesic potency100× morphineBaseline50–100× morphineVariable
Reinforcing effectsAbsentHighModerateAbsent

Properties

CAS Number

2099681-31-7

Product Name

AT-121

IUPAC Name

3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine]

Molecular Formula

C24H38N4O3S

Molecular Weight

462.7 g/mol

InChI

InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31)

InChI Key

LIZMNXKYQXVRSS-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N

Canonical SMILES

CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.